molecular formula C10H18ClNO2S B1526618 3-Azaspiro[5.5]undecane-3-sulfonyl chloride CAS No. 1340329-50-1

3-Azaspiro[5.5]undecane-3-sulfonyl chloride

Cat. No. B1526618
M. Wt: 251.77 g/mol
InChI Key: KCQLXZYZRXYJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azaspiro[5.5]undecane-3-sulfonyl chloride is a chemical compound with the molecular formula C10H18ClNO2S . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis of Novel Heterocycles

A study by Cordes et al. (2013) describes a method for synthesizing 1,7-diazaspiro[5.5]undecane through Claisen condensation, which involves reactions with sulfonyl chlorides to give spirocyclic adducts. This method showcases the versatility of 3-Azaspiro[5.5]undecane derivatives in forming novel bidentate ligands and complexes with metals like ruthenium(II) and copper(II), highlighting their potential in catalysis and material science (Cordes et al., 2013).

Green Chemistry Applications

Wei et al. (2017) developed a visible-light-induced method for constructing 3-sulfonyl and 3-sulfenyl azaspiro[4,5]trienones, utilizing 3-Azaspiro[5.5]undecane-3-sulfonyl chloride derivatives. This method emphasizes the use of visible light as a safe, eco-friendly energy source, supporting the advancement of green chemistry practices (Wei et al., 2017).

Peptide Synthesis

Rao et al. (2016) introduced 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) as a reagent for synthesizing N-protected amino acid-ASUD esters, which are useful in peptide synthesis. This compound, synthesized from reactions involving 3-Azaspiro[5.5]undecane derivatives, demonstrates the chemical's utility in facilitating the synthesis of complex biological molecules while preserving enantiomeric purity (Rao et al., 2016).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Aggarwal et al. (2014) described an efficient, catalyst-free method for synthesizing nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, via a double Michael addition reaction. This approach, leveraging the reactivity of 3-Azaspiro[5.5]undecane derivatives, underscores the importance of these compounds in developing new methodologies for synthesizing heterocyclic compounds (Aggarwal et al., 2014).

properties

IUPAC Name

3-azaspiro[5.5]undecane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQLXZYZRXYJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azaspiro[5.5]undecane-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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